molecular formula C5H2BrClO2S B1444546 5-Bromo-3-chlorothiophene-2-carboxylic acid CAS No. 842135-76-6

5-Bromo-3-chlorothiophene-2-carboxylic acid

Cat. No. B1444546
M. Wt: 241.49 g/mol
InChI Key: DUUPWFRCVBAIKZ-UHFFFAOYSA-N
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Description

5-Bromo-3-chlorothiophene-2-carboxylic acid is a chemical compound with the molecular formula C<sub>5</sub>H<sub>3</sub>BrClO<sub>2</sub>S . It belongs to the class of thiophene carboxylic acids . The compound contains bromine, chlorine, sulfur, and oxygen atoms, arranged in a heterocyclic ring system.



Synthesis Analysis

The synthesis of 5-Bromo-3-chlorothiophene-2-carboxylic acid involves several steps. One common approach is the halogenation of 3-chlorothiophene-2-carboxylic acid . Bromination and chlorination reactions are sequentially performed to introduce the desired substituents. The final product is then isolated and purified.



Molecular Structure Analysis

The molecular structure of 5-Bromo-3-chlorothiophene-2-carboxylic acid consists of a five-membered thiophene ring with a carboxylic acid group attached at position 2. The bromine and chlorine atoms are positioned at positions 3 and 5, respectively. The overall structure is planar due to the conjugated π-electron system within the ring.



Chemical Reactions Analysis


  • Substitution Reactions : The bromine and chlorine atoms can undergo substitution reactions with various nucleophiles or electrophiles.

  • Acid-Base Reactions : The carboxylic acid group can participate in acid-base reactions.

  • Oxidation/Reduction Reactions : The sulfur atom in the thiophene ring may be oxidized or reduced under appropriate conditions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts in the range of 140-144°C .

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

  • Appearance : 5-Bromo-3-chlorothiophene-2-carboxylic acid appears as a solid .

  • Odor : Odorless.


Scientific Research Applications

Synthesis and Reactivity

5-Bromo-3-chlorothiophene-2-carboxylic acid is used in various synthesis reactions. For instance, it undergoes transformations in the presence of n-butyl-lithium in ether at low temperatures, yielding different derivatives, including 3-carboxylic acid, 3-carbaldehyde, and 3-methyl derivative (Dickinson & Iddon, 1971). Additionally, it has been involved in photochemical processes for synthesizing 5-arylthiophene-2-carboxylic esters, demonstrating varying reactivity based on the substitution pattern (D’Auria et al., 1989).

Catalytic Applications

This compound has been utilized in catalytic reactions. For example, it has been used in the acid-catalyzed cyclization of thiophenylacetals and ketones, leading to the synthesis of various benzo[b]thiophenes with different substitutions (Pié & Marnett, 1988).

Medicinal Chemistry

In medicinal chemistry, derivatives of 5-Bromo-3-chlorothiophene-2-carboxylic acid have been synthesized and evaluated for their spasmolytic activity. These derivatives were characterized by density functional theory (DFT) calculations to understand their structural and electronic properties (Rasool et al., 2020).

Electrochemical Studies

The electrochemical behavior of 5-Bromo-3-chlorothiophene-2-carboxylic acid and its derivatives has been studied, with findings suggesting mechanisms involving halogen dance during electrochemical reductions (Walker et al., 2018).

Pharmaceutical Applications

In pharmaceutical applications, derivatives of this compound have been synthesized and tested for various biological activities, such as haemolytic, biofilm inhibition, and anti-thrombolytic activities. These studies indicate potential medicinal applications (Ikram et al., 2015).

Safety And Hazards


  • Combustibility : It is classified as a combustible solid (Storage Class Code 11).

  • WGK : It has a WGK 3 rating, indicating moderate water hazard .

  • Flash Point : Not applicable.


Future Directions

Research on 5-Bromo-3-chlorothiophene-2-carboxylic acid could explore:



  • Functionalization : Developing new derivatives by modifying substituents.

  • Biological Activity : Investigating potential biological applications.

  • Catalysis : Exploring its catalytic properties.


properties

IUPAC Name

5-bromo-3-chlorothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUPWFRCVBAIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735242
Record name 5-Bromo-3-chlorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chlorothiophene-2-carboxylic acid

CAS RN

842135-76-6
Record name 5-Bromo-3-chlorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of diisopropylamine (6.8 ml) in tetrahydrofuran (75 ml) was cooled to −78° C. under argon atmosphere, and thereto was added dropwise n-butyl lithium (1.59 M hexane solution, 30.5 ml). The reaction mixture was stirred at the same temperature for 30 minutes, and thereto was added dropwise a solution of 3-chloro-2-thiophenecarboxylic acid (3.92 g) in tetrahydrofuran (40 ml). The mixture was stirred at the same temperature for 30 minutes, and thereto was added dropwise 1,2-dibromo-1,1,2,2-tetrafluoroethane (6.0 ml). The mixture was stirred at the same temperature for one hour, and then, warmed to room temperature. The mixture was poured into a diluted aqueous hydrochloric acid solution, and the solution was extracted with ethyl acetate. The extract was washed with brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure and the residue was crystallized from a mixed solvent of diisopropyl ether and hexane to give 5-bromo-3-chloro-2-thiophenecarboxylic acid (3.79 g) as a yellow solid. ESI-Mass m/Z 239/241 (M−H). (2) The above 5-bromo-3-chloro-2-thiophenecarboxylic acid was treated in a manner similar to Reference Example 94 to give 5-bromo-3-chloro-2-(4-ethylphenylmethyl)thiophene as colorless oil.
Quantity
6.8 mL
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reactant
Reaction Step One
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75 mL
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30.5 mL
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3.92 g
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40 mL
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6 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of DIPA (26.3 g, 0.26 mol) in 400 mL of dry THF was added a solution of n-BuLi (104 mL, 0.26 mol, 2.5M in n-hexane) at −78° C. under nitrogen. After the addition was completed, the mixture was stirring for 1 h and then warmed to 0° C. and stirred for 30 min. To above LDA solution was added a solution of 3-chlorothiophene-2-carboxylic acid (21 g, 0.13 mol) in THF (50 mL) at −78° C. After stirring for 1 h, a solution of 1,2-dibromo-ethane (48.9 g, 0.26 mmol) in THF (50 mL) was added at −78° C. The mixture was stirred at −78° C. for 1.5 h and slowly warm to RT. The mixture was poured into aq. HCl solution, and then extracted with EtOAc. The combined extracts were dried over Na2SO4, concentrated to give 25 g of 5-bromo-3-chlorothiophene-2-carboxylic acid. MS (M+H): 241, 243. 1H NMR (400 MHz, DMSO-d6): δ 7.50 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
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Name
Quantity
50 mL
Type
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48.9 g
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reactant
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Name
Quantity
50 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
Quantity
104 mL
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Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sakamaki, E Kawanishi, Y Koga… - Chemical and …, 2013 - jstage.jst.go.jp
The synthesis and structure–activity relationship (SAR) of thiophene-C-glucosides have been explored, and the human sodium-dependent glucose cotransporter 2 (hSGLT2) inhibitory …
Number of citations: 18 www.jstage.jst.go.jp

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